molecular formula C10H5FINO B12881738 3-Fluoro-2-iodoquinoline-4-carbaldehyde CAS No. 250739-98-1

3-Fluoro-2-iodoquinoline-4-carbaldehyde

Cat. No.: B12881738
CAS No.: 250739-98-1
M. Wt: 301.06 g/mol
InChI Key: MVGALWRZKWOXFY-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinoline-4-carboxylic acids.

    Reduction Reactions: Quinoline-4-methanol derivatives.

Scientific Research Applications

3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroquinoline-4-carbaldehyde
  • 2-Chloro-3-fluoroquinoline-4-carbaldehyde
  • 3-Fluoro-2-chloroquinoline-4-carbaldehyde

Uniqueness

3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .

Properties

CAS No.

250739-98-1

Molecular Formula

C10H5FINO

Molecular Weight

301.06 g/mol

IUPAC Name

3-fluoro-2-iodoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H

InChI Key

MVGALWRZKWOXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O

Origin of Product

United States

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